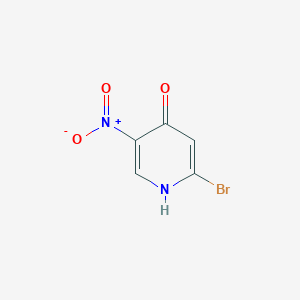

2-Bromo-4-hydroxy-5-nitropyridine

Overview

Description

2-Bromo-4-hydroxy-5-nitropyridine is a chemical compound. It is an off-white to light yellow crystal . It has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .

Synthesis Analysis

The synthesis of 2-Bromo-4-hydroxy-5-nitropyridine involves several steps. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

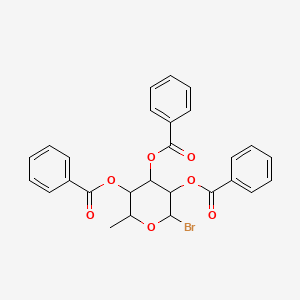

The molecular structure of 2-Bromo-4-hydroxy-5-nitropyridine is represented by the empirical formula C5H3BrN2O2 . It has a molecular weight of 202.99 .Chemical Reactions Analysis

2-Bromo-4-hydroxy-5-nitropyridine has been used in various chemical reactions. For instance, it was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .Physical And Chemical Properties Analysis

2-Bromo-4-hydroxy-5-nitropyridine is a light yellow to beige crystalline powder . It has a molecular weight of 202.99 .Scientific Research Applications

Synthesis and Production

- Large-Scale Synthesis: The synthesis of nitropyridines, like 5-Bromo-2-nitropyridine, has been explored in large-scale production, emphasizing hydrogen peroxide oxidations. This process, initially challenged by low conversion and high impurity, has been refined for consistent results and safety (Agosti et al., 2017).

Vibrational and Spectral Studies

- Conformational Stability and Spectroscopy: Studies on similar compounds like 2-hydroxy-4-methyl-5-nitropyridine have involved conformational stability analyses and vibrational studies using infrared absorption, Raman spectroscopy, and theoretical simulations (Balachandran et al., 2012).

- Crystal Structure Analysis: Research on 2-Bromo-4-nitropyridine N-oxide, closely related to 2-Bromo-4-hydroxy-5-nitropyridine, provides insights into its crystal structure and polarized vibrational spectra, contributing to understanding its physical and chemical properties (Hanuza et al., 2002).

Reactivity and Chemical Behavior

- Solvent Influence on Reactivity: The reactivity of nitropyridines towards ammonia in different solvents, which can be extended to understand the reactivity of 2-Bromo-4-hydroxy-5-nitropyridine, shows that higher polarity solvents accelerate substitution processes (Hertog & Jouwersma, 1953).

Spectroscopic and Quantum Studies

- Spectroscopic and Density Functional Studies: Research involving nitropyridines, like 5-bromo-2-nitropyridine, includes Fourier transform Raman and infrared spectra analyses, along with density functional studies to interpret vibrational spectra (Sundaraganesan et al., 2005).

- Quantum Mechanical Studies: The molecular structure, electronic, and vibrational characteristics of similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, have been thoroughly investigated using quantum mechanical and spectroscopic methods (Abraham et al., 2017).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name |

2-bromo-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLKJRHKZOTPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720861 | |

| Record name | 2-Bromo-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-hydroxy-5-nitropyridine | |

CAS RN |

54079-67-3 | |

| Record name | 2-Bromo-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)